Disodium 5'-inosinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Biochimique

Biochemical Properties

Disodium 5’-inosinate plays a significant role in biochemical reactions. It is used as a flavor enhancer, often in synergy with monosodium glutamate (MSG), to provide the umami taste . It interacts with taste receptors on the tongue to enhance savory flavors .

Cellular Effects

The cellular effects of Disodium 5’-inosinate are primarily related to its role as a flavor enhancer. It influences cell function by interacting with taste receptors on the tongue, enhancing the perception of savory flavors .

Molecular Mechanism

The molecular mechanism of Disodium 5’-inosinate involves its interaction with taste receptors on the tongue. It binds to these receptors and enhances the perception of savory flavors .

Temporal Effects in Laboratory Settings

Disodium 5’-inosinate is stable at 100 °C and will not decompose until the temperature is around 230 °C . Its effects over time in laboratory settings would primarily be related to its role as a flavor enhancer .

Dosage Effects in Animal Models

As with any substance, adverse effects may occur at high doses .

Metabolic Pathways

Disodium 5’-inosinate is involved in the purine metabolism pathway . It can be produced by two methods: through sugar fermentation or from yeast extract . Inosinate is naturally found in meat and fish at levels of 80–800 mg/100 g .

Transport and Distribution

It is soluble in water, which facilitates its distribution in aqueous environments .

Subcellular Localization

Given its role as a flavor enhancer, it is likely to interact with taste receptors on the surface of cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'inosinate de disodium monohydraté peut être synthétisé par fermentation de sucres en utilisant des souches bactériennes. Le processus de fermentation implique la conversion d'une source de carbone, telle que le sucre, en inosine . Cette inosine est ensuite phosphorylée pour produire de l'acide inosinique, qui est ensuite neutralisé avec de l'hydroxyde de sodium pour former de l'inosinate de disodium .

Méthodes de production industrielle : La production industrielle d'inosinate de disodium monohydraté implique souvent le processus de cristallisation. Cette méthode réduit les eaux usées par rapport aux méthodes utilisant des résines échangeuses d'ions et produit de l'inosinate de disodium de haute pureté en contrôlant la température et en utilisant une petite quantité de solvant organique .

Analyse Des Réactions Chimiques

Types de réactions : L'inosinate de disodium monohydraté peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la perte d'électrons, souvent facilitée par des agents oxydants.

Réduction : Cette réaction implique le gain d'électrons, généralement en utilisant des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe dans une molécule par un autre atome ou groupe.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactions de substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'inosine monophosphate, tandis que la réduction peut produire de l'inosine.

Applications de la recherche scientifique

L'inosinate de disodium monohydraté présente une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Étudié pour son rôle de métabolite endogène et ses effets sur les processus cellulaires.

Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses activités neuroprotectrices, cardioprotectrices, anti-inflammatoires et immunomodulatrices

Industrie : Largement utilisé comme exhausteur de goût dans l'industrie alimentaire pour apporter le goût umami.

Mécanisme d'action

Le mécanisme d'action de l'inosinate de disodium monohydraté implique sa conversion en inosine, qui a divers effets biologiques. L'inosine agit sur les mécanismes neuronaux et inflammatoires pour réduire le seuil de la douleur et promouvoir la régénération neuronale . Elle interagit également avec les récepteurs de l'adénosine, contribuant à son potentiel thérapeutique dans les troubles neurologiques et psychiatriques .

Applications De Recherche Scientifique

Disodium 5’-inosinate monohydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its role as an endogenous metabolite and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities

Industry: Widely used as a flavor enhancer in the food industry to provide umami taste.

Mécanisme D'action

The mechanism of action of disodium 5’-inosinate monohydrate involves its conversion to inosine, which has various biological effects. Inosine acts on neural and inflammatory mechanisms to reduce pain threshold and promote neural regeneration . It also interacts with adenosine receptors, contributing to its therapeutic potential in neurological and psychiatric disorders .

Comparaison Avec Des Composés Similaires

L'inosinate de disodium monohydraté est souvent comparé à des composés similaires tels que le guanylate de disodium et les 5'-ribonucléotides de disodium. Ces composés sont également utilisés comme exhausteurs de goût et ont des structures chimiques similaires . L'inosinate de disodium monohydraté est unique dans ses applications et ses effets spécifiques, en particulier dans son rôle de métabolite endogène et son potentiel thérapeutique .

Composés similaires :

- Guanylate de disodium

- 5'-ribonucléotides de disodium

Activité Biologique

Disodium 5'-inosinate (IMP) is a purine ribonucleotide that plays a significant role in cellular metabolism and is commonly used as a flavor enhancer in food products. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on physiological parameters, and related research findings.

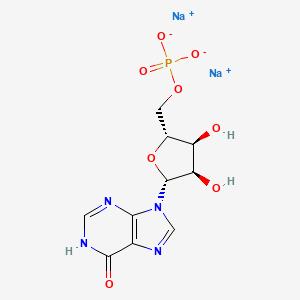

Chemical Structure and Properties

This compound has the molecular formula C10H11N4Na2O8P and is categorized as a purine nucleotide. It is formed from inosine monophosphate (IMP) through dephosphorylation processes and serves as a precursor for other nucleotides, particularly in the synthesis of RNA and DNA .

Metabolism and Biotransformation

This compound undergoes several metabolic transformations in the body:

- Biosynthesis : It is primarily synthesized through de novo purine biosynthesis, where ribonucleosides are phosphorylated to form ribonucleotides. This process involves the conversion of adenosine triphosphate (ATP) to AMP, followed by deamination to form IMP .

- Excretion : Following ingestion, approximately 70% of this compound is excreted in urine within 24 hours, with minimal amounts retained in tissues .

Enzymatic Activity

Studies have shown that this compound influences various enzymatic activities:

- In controlled experiments with rats, administration of this compound resulted in increased activities of liver enzymes such as hypoxanthine-guanine phosphoribosyl transferase and adenine phosphoribosyl transferase. This suggests that IMP may enhance purine metabolism through shunt pathways .

- The ratio of liver uricase to xanthine oxidase activity was also altered, indicating potential impacts on purine degradation processes .

Toxicological Studies

Acute toxicity assessments have been conducted to evaluate the safety profile of this compound:

- In animal studies, doses up to 1000 mg/kg body weight did not result in significant adverse effects on weight gain, organ weights, or hematological parameters .

- Behavioral studies in mice indicated that high doses could cause excitement and increased reflex responses but did not lead to muscle relaxation or significant lethargy .

Case Studies and Research Findings

Several research studies have investigated the biological activity and health implications of this compound:

- Flavor Enhancement : Research indicates that this compound acts synergistically with other flavor enhancers like disodium 5'-guanylate (GMP) to improve taste perception in food products. This property is attributed to its ability to enhance umami flavors, making it a popular additive in processed foods .

- Health Implications : A systematic review highlighted that dietary intake of nucleotides like IMP may support gut health and immune function, although more extensive clinical trials are needed to establish definitive health benefits .

- Analytical Methods : Advances in analytical chemistry have enabled the development of high-performance liquid chromatography (HPLC) methods for accurately measuring levels of this compound in food products. This ensures compliance with regulatory standards regarding food additives .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

4691-65-0 |

|---|---|

Formule moléculaire |

C10H13N4O8P.2Na C10H13N4Na2O8P |

Poids moléculaire |

394.19 g/mol |

Nom IUPAC |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

SLIUELDPAPMQIB-IDIVVRGQSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

SMILES isomérique |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na] |

SMILES canonique |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na] |

Description physique |

Odourless, colourless or white crystals or powder |

Solubilité |

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |

Synonymes |

5’-Inosinic Acid Disodium Salt; 5’-IMP di-Na salt; 5’-IMP Disodium Salt; Disodium 5’-IMP; Disodium 5’-Inosinate; Disodium IMP; Disodium Inosinate; Disodium Inosine 5’-Monophosphate; Disodium Inosine 5’-Phosphate; E 631; E 631 (Food Enhancement Agent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.